molecular formula C20H20N2O3 B11655953 N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11655953
M. Wt: 336.4 g/mol
InChI Key: QRWSPLWMZBOSPD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known by its chemical structure C₁₈H₂₀N₂O₃, is a synthetic organic compound. Its complex name reflects its intricate molecular structure, which combines an isoindoline core with an acetamide functional group. Let’s break it down:

    Isoindoline Core: The isoindoline moiety consists of a bicyclic ring system with a dioxo (two carbonyl) group. This core imparts rigidity and stability to the compound.

    Acetamide Group: The acetamide group (-CONH₂) is attached to the isoindoline ring, providing a handle for further modifications.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. Here are two common approaches:

  • Amide Formation

    • Starting from 4-butylaniline, react it with phthalic anhydride to form the isoindoline core.
    • Next, introduce the acetamide group by reacting the isoindoline intermediate with acetic anhydride or acetyl chloride.
    • Purify the product through recrystallization or column chromatography.
  • Multistep Synthesis

    • Begin with commercially available 4-butylbenzoic acid.
    • Convert the acid to the corresponding acid chloride using thionyl chloride.
    • Cyclize the acid chloride with phthalic anhydride to form the isoindoline ring.
    • Finally, amidate the isoindoline intermediate to obtain the target compound.

Industrial Production:

The industrial-scale synthesis typically employs the second method due to its efficiency and scalability.

Chemical Reactions Analysis

N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation at the butyl group or the isoindoline core.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The phenyl group can be substituted with other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Major products depend on reaction conditions and reagents used.

Scientific Research Applications

N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an analgesic, anti-inflammatory, or antitumor agent.

    Materials Science: Its rigid structure makes it useful in designing organic semiconductors.

    Biological Studies: Investigating its interactions with receptors or enzymes.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely modulates specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While N-(4-butylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its isoindoline-acetamide combination, similar compounds include:

    Phthalimide: Shares the isoindoline core but lacks the phenyl group.

    Acetanilide: Similar acetamide functionality but lacks the isoindoline ring.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-2-3-6-14-9-11-15(12-10-14)21-18(23)13-22-19(24)16-7-4-5-8-17(16)20(22)25/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,23)

InChI Key

QRWSPLWMZBOSPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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